3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid

Description

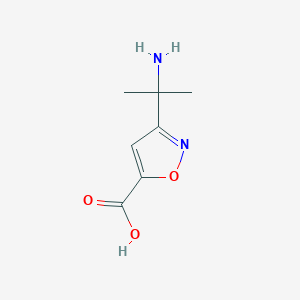

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid (CAS: 1934395-80-8) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . Its structure comprises a 1,2-oxazole (isoxazole) ring substituted at position 3 with a 2-aminopropan-2-yl group and at position 5 with a carboxylic acid moiety. This configuration confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, making it a versatile small-molecule scaffold for pharmaceutical and chemical research .

The compound is commercially available in free acid and hydrochloride salt forms (CAS: 2138430-39-2), with the latter enhancing solubility for laboratory applications .

Properties

IUPAC Name |

3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,8)5-3-4(6(10)11)12-9-5/h3H,8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYSUBOBAMTZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropan-2-ol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Core Heterocycle Modifications: Replacement of the oxazole ring with oxadiazole (e.g., 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide) introduces enhanced metabolic stability but reduces hydrogen-bonding capacity due to the absence of an oxygen atom in the ring .

Substituent Effects :

- Imidazole-containing analogs (e.g., 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid) demonstrate anti-inflammatory activity in preclinical models, likely due to interactions with immune signaling pathways .

- Carboxamide derivatives (e.g., N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide) prioritize target specificity over solubility, making them suitable for receptor-binding studies .

Industrial vs. Pharmaceutical Utility: Methoxycarbonyl-substituted oxazoles (e.g., 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid) are optimized for high-purity synthesis in industrial settings, contrasting with the aminopropyl-carboxylic acid scaffold’s focus on drug discovery .

Table 2: Comparative Pharmacological and Metabolic Data

Key Insights:

- Metabolic Stability : The dihydro-oxazole derivative in shows high metabolic stability due to reduced ring strain and enzymatic resistance, critical for sustained therapeutic effects .

- Scaffold Versatility : The target compound’s free carboxylic acid group enables facile conjugation with amines and alcohols, supporting its role in prodrug development .

- Biological Activity : Imidazole-substituted analogs exhibit anti-inflammatory activity, whereas oxadiazole-carboxamide derivatives are prioritized for target-specific drug discovery .

Biological Activity

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid is a compound characterized by its unique oxazole ring structure and amino substituent, which contribute to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2O3

- Molecular Weight : Approximately 208.65 g/mol

- Structural Characteristics : The compound features an oxazole ring and a carboxylic acid group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

-

Androgen Receptor Modulation

- This compound has been identified as an androgen receptor modulator, making it a candidate for therapeutic applications in conditions related to androgen signaling, such as prostate cancer and other hormone-related disorders.

-

Neuroprotective Effects

- Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

-

Anti-inflammatory Properties

- The compound shows promise in reducing inflammation, indicating potential applications in inflammatory disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically.

Interaction Studies

The compound's interactions have been studied to elucidate its mechanism of action:

- Androgen Receptor Binding : It binds to androgen receptors, influencing gene expression related to cell growth and differentiation.

- Neuroprotective Pathways : It may modulate pathways involved in oxidative stress and apoptosis in neuronal cells.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Prostate Cancer Treatment

- In vitro studies demonstrated that the compound effectively inhibits the proliferation of prostate cancer cells by modulating androgen receptor activity. The results indicated a significant reduction in cell viability at specific concentrations (IC50 values to be determined).

-

Neurodegenerative Disease Models

- Animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent.

-

Anti-inflammatory Effects

- Clinical trials evaluating its anti-inflammatory properties indicated a reduction in inflammatory markers in patients with chronic inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Androgen Receptor Modulator | Modulates androgen signaling pathways | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Table 2: Case Study Results

| Study Focus | Findings | IC50/Effectiveness |

|---|---|---|

| Prostate Cancer | Significant inhibition of cell proliferation | To be determined |

| Neurodegenerative Model | Improved cognitive function and reduced neuronal loss | N/A |

| Inflammatory Conditions | Decreased inflammatory markers | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.